4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one
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Overview
Description
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one: is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex structure, which includes a chromen-2-one core with various substituents, such as a butyl group, a chlorine atom, and a 3,3-dimethyl-2-oxobutoxy group. Due to its unique chemical properties, it has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with a suitable chromen-2-one derivative and introduce the desired substituents through a series of reactions, such as Friedel-Crafts alkylation, chlorination, and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the butyl group allows for oxidation reactions, potentially forming alcohols or ketones.
Reduction: : Reduction reactions can be performed to convert the chlorine atom into a hydrogen atom, resulting in a different derivative.
Substitution: : The chlorine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents like ammonia (NH₃) or sodium hydroxide (NaOH) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: : Formation of butyl alcohols or ketones.
Reduction: : Formation of 4-butyl-6-hydroxy-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one.
Substitution: : Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one: is unique due to its specific structural features. Similar compounds include:
4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxopropoxy)-2H-chromen-2-one
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutyl)-2H-chromen-2-one
These compounds differ in the nature of the substituents attached to the chromen-2-one core, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-5-6-7-12-8-18(22)24-15-10-16(14(20)9-13(12)15)23-11-17(21)19(2,3)4/h8-10H,5-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVCFCNYZKSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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